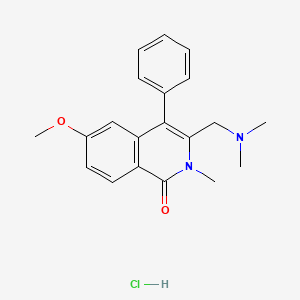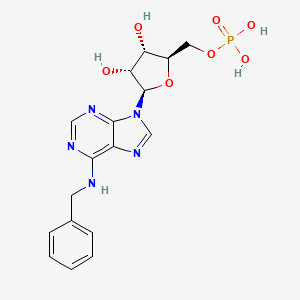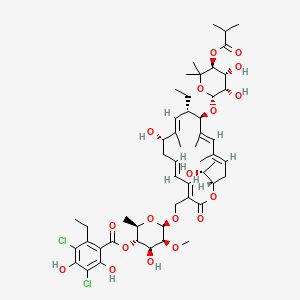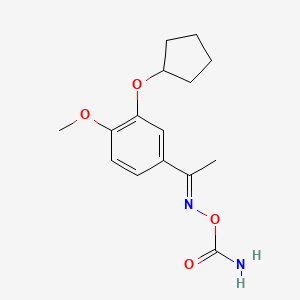
ヤセオシジン
概要
説明
ヤセオシジンは、ヨモギ属の様々な種(ヨモギやカワラヨモギなど)に見られる天然のフラボン化合物です。 抗炎症、抗酸化、抗菌、抗アレルギー、抗癌などの多様な薬理作用で知られています 。 この化合物は、化学式がC17H14O7であり、5、7、4'位にヒドロキシ基、3'、6位にメトキシ基を持つトリヒドロキシフラボン構造を特徴としています .
科学的研究の応用
Jaceosidin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, allergies, and cancer. .
作用機序
ヤセオシジンは、複数の分子標的と経路を通じてその効果を発揮します。
抗酸化活性: 活性酸素種(ROS)を消去し、酸化ストレスを軽減します。
抗炎症活性: NF-κBやMAPKなどのシグナル伝達経路を調節することで、炎症性サイトカインやメディエーターの産生を阻害します.
類似化合物の比較
ヤセオシジンは、以下のような他の類似したフラボン化合物と比較されます。
ルテオリン: ヤセオシジンの前駆体であり、抗炎症作用と抗酸化作用で知られています。
エウパティリン: 抗炎症作用や抗癌作用など、同様の薬理作用を持つ別のフラボンです.
アピゲニン: 抗炎症作用、抗酸化作用、抗癌作用が顕著なフラボンです.
独自性
ヤセオシジンは、ヒドロキシ基とメトキシ基の特定の組み合わせによって独特であり、これがその独特の薬理学的特性に貢献しています。 複数のシグナル伝達経路を調節する能力と、強力な抗癌活性は、ヤセオシジンをさらなる研究と潜在的な治療用途のための貴重な化合物としています .
生化学分析
Biochemical Properties
Jaceosidin interacts with several enzymes and proteins within the body. In human liver microsomes, it is metabolized into jaceosidin glucuronide, 6-O-desmethyljaceosidin, hydroxyjaceosidin, 6-O-desmethyljaceosidin glucuronide, and hydroxyjaceosidin glucuronide . The enzymes responsible for this metabolism are cytochrome P450 (CYP1A2) and several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 .
Cellular Effects
Jaceosidin has been shown to have protective effects on the structure and function of isolated mitochondria . These protective effects are related to the chelation of Ca2+ with Jaceosidin . It can also scavenge reactive oxygen species produced during electron transport, and weaken the mitochondrial lipid peroxidation rate .
Molecular Mechanism
Jaceosidin exerts its effects at the molecular level through several mechanisms. It inhibits mitochondrial respiration and increases mitochondrial membrane fluidity . It also has the ability to chelate Ca2+ and scavenge reactive oxygen species, which may be attributed to the antioxidant effect of phenolic hydroxyl groups of Jaceosidin .
Temporal Effects in Laboratory Settings
In laboratory settings, Jaceosidin has been observed to have both protective and damaging effects on mitochondrial function . It has protective effects on the structure and function of isolated mitochondria, related to the chelation of Ca2+ with Jaceosidin . It also has some damaging effects, such as the inhibition of mitochondrial respiration and the increase of mitochondrial membrane fluidity .
Dosage Effects in Animal Models
While specific dosage effects of Jaceosidin in animal models have not been extensively studied, it has been shown that Jaceosidin rapidly eliminated after intravenous administration of 2 mg kg−1 in rats .
Metabolic Pathways
Jaceosidin is involved in several metabolic pathways. It is metabolized in human liver microsomes to various compounds, including jaceosidin glucuronide, 6-O-desmethyljaceosidin, hydroxyjaceosidin, 6-O-desmethyljaceosidin glucuronide, and hydroxyjaceosidin glucuronide . This metabolism is carried out by the enzymes CYP1A2 and several UGT enzymes .
Subcellular Localization
Given its interactions with mitochondria , it is likely that it localizes to these organelles within the cell
準備方法
合成経路と反応条件
ヤセオシジンは、フラボノイド前駆体を含む様々な化学反応によって合成することができます。 一般的な方法の1つに、天然に存在するフラボノイドであるルテオリンを、ジメチル硫酸やヨウ化メチルなどのメチル化剤を用いて塩基性条件下でメチル化する方法があります 。 この反応には、通常、ジメチルスルホキシド(DMSO)のような溶媒と、炭酸カリウム(K2CO3)のような塩基が必要で、メチル化プロセスを促進します。
工業生産方法
ヤセオシジンの工業生産は、植物源、特にヨモギ属の種から抽出精製することが多いです。 抽出プロセスには、エタノールまたはメタノールを用いた溶媒抽出と、その後、化合物単離精製のための高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術が含まれます .
化学反応の分析
反応の種類
ヤセオシジンは、以下を含む様々な化学反応を起こします。
酸化: ヤセオシジンは酸化されてキノンやその他の酸化誘導体を生成することができます。
還元: 還元反応は、ヤセオシジンを対応するジヒドロフラボン誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
生成される主な生成物
酸化: キノンやその他の酸化誘導体。
還元: ジヒドロフラボン誘導体。
科学研究への応用
ヤセオシジンは、幅広い科学研究に応用されています。
類似化合物との比較
Jaceosidin is compared with other similar flavonoid compounds, such as:
Luteolin: A precursor to jaceosidin, known for its anti-inflammatory and antioxidant properties.
Eupatilin: Another flavone with similar pharmacological activities, including anti-inflammatory and anticancer effects.
Apigenin: A flavone with notable anti-inflammatory, antioxidant, and anticancer properties.
Uniqueness
Jaceosidin is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple signaling pathways and its potent anticancer activity make it a valuable compound for further research and potential therapeutic applications .
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-13-5-8(3-4-9(13)18)12-6-10(19)15-14(24-12)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAAQZFBFGEBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171022 | |
| Record name | Jaceosidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-97-7 | |
| Record name | Jaceosidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jaceosidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jaceosidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JACEOSIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U4Y68G678 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Jaceosidin exhibits its anti-cancer properties through various mechanisms, including:
- Induction of Apoptosis: Jaceosidin triggers apoptosis in several cancer cell lines, including breast, ovary, bladder, and glioblastoma cells. [, , , , , , ] This process involves the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3. [, , ]
- Cell Cycle Arrest: Jaceosidin induces cell cycle arrest primarily at the G2/M phase, preventing cell division and proliferation. [, , , ] This arrest is associated with upregulation of p53 and p21, along with downregulation of cyclin B1 and CDK1. [, ]
- Inhibition of Signaling Pathways: Jaceosidin inhibits key signaling pathways involved in cell survival, proliferation, and metastasis, including the Ras/Raf/ERK, PI3K/AKT, and NF-κB pathways. [, , , , ]
- Generation of Reactive Oxygen Species (ROS): Jaceosidin can induce ROS accumulation in cancer cells, contributing to its cytotoxic and pro-apoptotic effects. [, ]
- Anti-angiogenic effects: Jaceosidin has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, by blocking the VEGFR2/FAK/PI3K/AKT/NF-κB signaling pathway. []
ANone: Jaceosidin displays anti-inflammatory effects by:
- Inhibiting COX-2 and MMP-9: It suppresses the upregulation of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), enzymes involved in inflammation and tumor progression. []
- Suppressing Inflammatory Cytokine Production: Jaceosidin reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory diseases. [, ]
- Inhibiting NLRP3 Inflammasome Activation: Jaceosidin can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. []
ANone: Jaceosidin's molecular formula is C18H16O8, and its molecular weight is 360.32 g/mol.
A: Jaceosidin's structure can be confirmed through NMR and MS analysis. For detailed NMR spectral assignments of Jaceosidin and its derivatives, please refer to the research by Abdel-Halim et al. (2016). []
ANone: The provided research papers primarily focus on Jaceosidin's biological activity and do not provide specific details regarding its material compatibility or stability under various conditions beyond its use in biological experiments.
ANone: The current research primarily focuses on Jaceosidin's therapeutic potential as a bioactive molecule, and there is limited information regarding its catalytic properties or applications.
ANone: Yes, computational studies have been conducted on Jaceosidin, including:
- Molecular Docking: Docking studies have explored Jaceosidin's binding affinity and interactions with target proteins, such as androgen receptors (AR) in triple-negative breast cancer and the main protease (Mpro) of SARS-CoV-2. [, ]
- Virtual Screening: Virtual screening approaches have identified potential Jaceosidin analogs with enhanced inhibitory activity against targets like HPV 16 E6 protein. []
A: While detailed SAR studies are limited, the presence of a hydroxyl group at the 4′-position of Jaceosidin, absent in its analog Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone), appears to enhance its pro-apoptotic activity. [] Additionally, acetylation of Jaceosidin has been shown to influence its antibacterial activity. []
ANone: The reviewed studies primarily focus on Jaceosidin's preclinical evaluation, and specific details regarding its SHE regulatory compliance are not discussed.
ANone: Various in vitro models have been employed to investigate Jaceosidin's effects, including:
- Cell lines: Studies utilized human cancer cell lines derived from breast, ovary, bladder, glioblastoma, gastric, and melanoma cancers to assess Jaceosidin's anti-proliferative, pro-apoptotic, and anti-migratory effects. [, , , , , , , ]
- Cellular assays: MTT assays, flow cytometry, western blotting, ELISA, immunofluorescence staining, wound healing assays, and Boyden chamber assays were utilized to evaluate Jaceosidin's impact on cell viability, apoptosis, cell cycle progression, protein expression, and cell migration. [, , , , , , , ]
ANone: Jaceosidin's efficacy has been investigated in animal models, including:
- Rodent models: Mouse models of osteoarthritis, diabetic nephropathy, and experimental allergic encephalomyelitis (EAE) were used to evaluate the therapeutic potential of Jaceosidin in inflammatory diseases. [, , ]
ANone: Currently, no published clinical trials on Jaceosidin have been identified in the reviewed research.
ANone: The available literature does not provide information regarding specific resistance mechanisms or cross-resistance patterns associated with Jaceosidin.
ANone: The provided research articles primarily focus on the preclinical evaluation of Jaceosidin's biological activity, and specific details regarding these aspects are not extensively discussed.
ANone: Jaceosidin, a natural flavone primarily isolated from various species of the Artemisia genus, has a long history of use in traditional medicine. Over the last few decades, researchers have focused on elucidating its biological activity and therapeutic potential, particularly in cancer, inflammation, and neuroprotection. Key milestones include:
- Early Studies: Initial investigations focused on isolating and characterizing Jaceosidin from different plant sources and examining its basic biological activities. [, ]
- Anticancer Activity: A growing body of research has demonstrated Jaceosidin's potent anti-cancer effects across various cancer cell lines, highlighting its potential as a novel chemotherapeutic agent. [, , , , , , ]
- Mechanism of Action: Recent studies have focused on unraveling the underlying molecular mechanisms behind Jaceosidin's anti-cancer and anti-inflammatory activities, including its effects on apoptosis, cell cycle regulation, and signaling pathways. [, , , , , , , ]
- In Vivo Studies: Animal models have been employed to evaluate the efficacy and safety of Jaceosidin in various disease contexts, including osteoarthritis, diabetic nephropathy, and experimental allergic encephalomyelitis (EAE), paving the way for potential clinical translation. [, , ]
ANone: The study of Jaceosidin exemplifies the interdisciplinary nature of scientific research, drawing upon expertise from:
- Pharmacognosy and Natural Product Chemistry: Isolation, purification, and structural elucidation of Jaceosidin from plant sources. [, , , ]
- Molecular Biology and Cell Biology: Investigation of Jaceosidin's effects on cellular processes, including cell cycle progression, apoptosis, and signaling pathways. [, , , , , , ]
- Pharmacology and Toxicology: Assessment of Jaceosidin's efficacy, safety, and potential therapeutic applications in preclinical models. [, , , ]
- Computational Chemistry and Bioinformatics: Employing computational approaches to study Jaceosidin's interactions with target proteins and identify novel analogs with enhanced activity. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)




![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)




